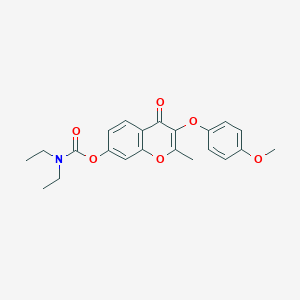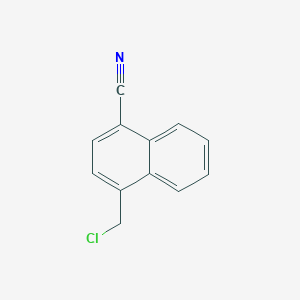![molecular formula C19H11ClN4OS B2823529 6-(4-chlorophenyl)-1-phenylpyrazolo[3,4-d][1,3]thiazolo[3,2-a]pyrimidin-4(1H)-one CAS No. 478247-53-9](/img/structure/B2823529.png)
6-(4-chlorophenyl)-1-phenylpyrazolo[3,4-d][1,3]thiazolo[3,2-a]pyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-(4-chlorophenyl)-1-phenylpyrazolo[3,4-d][1,3]thiazolo[3,2-a]pyrimidin-4(1H)-one” is a complex organic molecule that contains several heterocyclic rings including a pyrazole, thiazole, and pyrimidine ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole, thiazole, and pyrimidine rings, along with phenyl groups and a chlorine atom. The exact structure would need to be determined through techniques such as NMR spectroscopy .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the chlorine atom could potentially be substituted in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the chlorine atom and the arrangement of the rings could influence properties such as solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
- Anticancer and Anti-5-lipoxygenase Agents : A series of pyrazolopyrimidine derivatives, related to the compound , have been synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, indicating their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).
Pharmacological Studies
- Nonsteroidal Anti-inflammatory Drugs (NSAIDs) : Derivatives of pyrazolopyrimidines have been synthesized and assessed for their anti-inflammatory properties without the ulcerogenic activity typical of many NSAIDs, offering a promising avenue for safer anti-inflammatory therapies (Auzzi et al., 1983).
Enzymatic Activity Inhibition
- cGMP Phosphodiesterase Inhibitory Activity : Compounds including 6-phenylpyrazolo[3,4-d]pyrimidones have shown specificity as inhibitors of cGMP specific (type V) phosphodiesterase, with potential implications for treating conditions like hypertension (Dumaitre & Dodic, 1996).
Antimicrobial Activity
- Inhibitors of Bacterial DNA Polymerase III : Anilinopyrazolo[3,4-d]pyrimidin-4-ones, structurally related to the target compound, have been identified as inhibitors of DNA polymerase III in Staphlococcus aureus, highlighting their potential as novel antimicrobial agents (Ali et al., 2003).
Anticancer Activity
- Inhibition of Cell Proliferation : Certain pyrazolopyrimidine derivatives have been synthesized and shown to inhibit the proliferation of cancer cells by interfering with the phosphorylation of Src, acting as proapoptotic agents through inhibition of the BCL2 gene. This suggests their utility in cancer treatment by targeting specific signaling pathways involved in cell growth and survival (Carraro et al., 2006).
Anti-bacterial Activity
- Synthesis and Antibacterial Evaluation : New derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized and their antibacterial activities evaluated, indicating their potential use in combating bacterial infections (Rostamizadeh et al., 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
12-(4-chlorophenyl)-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClN4OS/c20-13-8-6-12(7-9-13)16-11-26-19-22-17-15(18(25)23(16)19)10-21-24(17)14-4-2-1-3-5-14/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFIMNMDBZBVAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N4C(=CSC4=N3)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-chlorophenyl)-1-phenylpyrazolo[3,4-d][1,3]thiazolo[3,2-a]pyrimidin-4(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1-[6-ethoxy-3-(4-methylbenzoyl)quinolin-4-yl]piperidine-4-carboxylate hydrochloride](/img/structure/B2823448.png)
![2-[3-(Pyridin-2-yloxymethyl)pyrrolidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2823449.png)
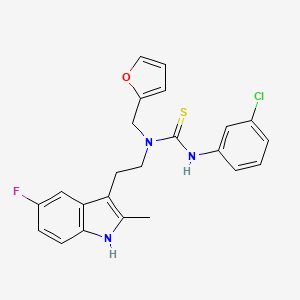
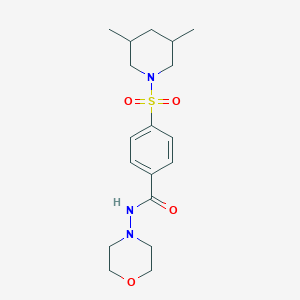
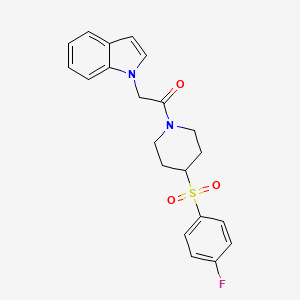
![N-(1H-benzo[d]imidazol-2-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2823454.png)
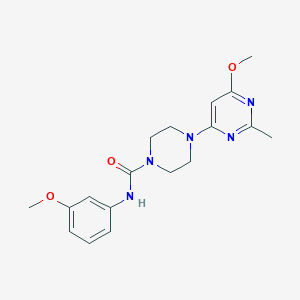
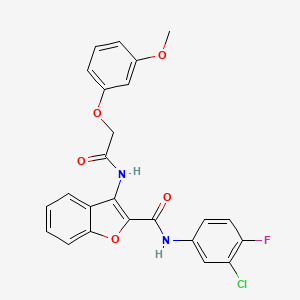
![(3E)-6-bromo-3-[6-bromo-1-(2-hexyldecyl)-2-oxoindol-3-ylidene]-1-(2-hexyldecyl)indol-2-one](/img/structure/B2823459.png)
![2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1-biphenyl]-4-yl)propanoic acid](/img/no-structure.png)
![2-[[4-(dipropylsulfamoyl)benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2823463.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2823464.png)
